molecular formula C15H13BrN2O2 B13622873 5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

Cat. No.: B13622873
M. Wt: 333.18 g/mol
InChI Key: GGQVJGAWYMYXLR-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylbenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the hydroxyl and imine groups allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting microbial cell walls or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
  • 5-{[(5-Fluoro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
  • 5-{[(5-Iodo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

Uniqueness

The uniqueness of 5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C15H13BrN2O2/c1-9-2-4-12(7-13(9)15(17)20)18-8-10-6-11(16)3-5-14(10)19/h2-8,19H,1H3,(H2,17,20)

InChI Key

GGQVJGAWYMYXLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)C(=O)N

Origin of Product

United States

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